

# Preliminary Studies on DDR1 and NTRK Fusions in Pancreatic Cancer: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Ddr-trk-1 |           |
| Cat. No.:            | B10772507 | Get Quote |

A Note on the Topic: Initial searches for "**Ddr-trk-1**" did not yield a specific molecule by that name in the context of pancreatic cancer. However, the query elements correspond to two distinct and significant areas of pancreatic cancer research: Discoidin Domain Receptor 1 (DDR1) and Neurotrophic Tropomyosin Receptor Kinase (NTRK) gene fusions. Both are promising therapeutic targets and the subject of ongoing preliminary studies. This guide will therefore address both DDR1 and NTRK fusions in separate sections as distinct entities of high interest to researchers, scientists, and drug development professionals.

## Section 1: Discoidin Domain Receptor 1 (DDR1) in Pancreatic Cancer

Discoidin Domain Receptor 1 (DDR1) is a receptor tyrosine kinase that is activated by collagen, a major component of the dense extracellular matrix characteristic of pancreatic ductal adenocarcinoma (PDAC).[1][2][3] Upregulation and activation of DDR1 have been implicated in promoting tumor progression, chemoresistance, and metastasis.[1][2][4]

#### **Quantitative Data Summary**



| Data Point                    | Finding                                                                                                                                                          | Source       |
|-------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------|
| Clinical Significance         | High p-DDR1 expression is associated with poor overall survival in pancreatic cancer patients.                                                                   | [1]          |
| Expression in Cancer Cells    | p-DDR1 expression is<br>significantly increased in<br>pancreatic cancer cells<br>compared to normal pancreatic<br>cells.                                         | [1]          |
| Chemoresistance               | DDR1 expression is highly upregulated in gemcitabine-resistant pancreatic cancer cells.                                                                          | [1]          |
| Inhibitor Efficacy (In Vitro) | The combination of a DDR1 inhibitor (KI-301690) and gemcitabine synergistically suppresses the growth of pancreatic cancer cells.                                | [1][5]       |
| Inhibitor Efficacy (In Vivo)  | A DDR1 inhibitor (7rh) in combination with chemotherapy significantly reduced primary tumor burden in orthotopic xenografts and autochthonous pancreatic tumors. | [2]          |
| Role in Metastasis            | Genetic or pharmacologic inhibition of DDR1 reduces PDAC tumorigenesis and metastasis.                                                                           | [4][6][7][8] |

### **Signaling Pathways**



#### Foundational & Exploratory

Check Availability & Pricing

DDR1 signaling in pancreatic cancer is primarily initiated by its binding to collagen. This interaction leads to the autophosphorylation of the receptor and the activation of several downstream pro-tumorigenic signaling cascades. One key pathway involves the activation of PYK2 and FAK, which subsequently influences cell migration, invasion, and chemoresistance. [1][2] Another identified pathway involves the activation of PKC0 and SYK, leading to NF-κB-mediated production of CXCL5, which in turn recruits tumor-associated neutrophils and promotes metastasis.[4][7][8] Furthermore, DDR1 signaling through NF-κB and NRF2 has been shown to promote mitochondrial biogenesis, supporting tumor growth.[9]





Click to download full resolution via product page

DDR1 Signaling Pathways in Pancreatic Cancer.



#### **Experimental Protocols**

- 1. Western Blotting for DDR1 Phosphorylation
- Objective: To determine the activation state of DDR1 in pancreatic cancer cells.
- Methodology:
  - Pancreatic cancer cells are cultured to 70-80% confluency.
  - Cells are serum-starved for 24 hours and then treated with or without a DDR1 inhibitor for a specified time, followed by stimulation with collagen I (50 μg/mL) for 30 minutes.
  - Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
  - Protein concentration is determined using a BCA assay.
  - $\circ$  Equal amounts of protein (20-30  $\mu$ g) are separated by SDS-PAGE and transferred to a PVDF membrane.
  - The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
  - The membrane is incubated overnight at 4°C with a primary antibody against phosphorylated DDR1 (p-DDR1).
  - After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
  - Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Total DDR1 and a housekeeping gene (e.g., GAPDH) are used as loading controls.
- 2. In Vitro Cell Viability Assay
- Objective: To assess the effect of DDR1 inhibition on the viability of pancreatic cancer cells.
- · Methodology:



- Pancreatic cancer cells are seeded in 96-well plates at a density of 5,000 cells per well.
- After 24 hours, cells are treated with varying concentrations of a DDR1 inhibitor, gemcitabine, or a combination of both.
- Cells are incubated for 72 hours.
- $\circ$  Cell viability is measured using the MTT or WST-1 assay. 10  $\mu$ L of MTT solution (5 mg/mL) is added to each well, and plates are incubated for 4 hours.
- The formazan crystals are dissolved in 100 μL of DMSO.
- Absorbance is measured at 570 nm using a microplate reader.
- Results are expressed as a percentage of the viability of untreated control cells.
- 3. Orthotopic Xenograft Mouse Model
- Objective: To evaluate the in vivo efficacy of DDR1 inhibitors on pancreatic tumor growth.
- Methodology:
  - Human pancreatic cancer cells (e.g., AsPC-1) are harvested and resuspended in a solution of PBS and Matrigel (1:1).
  - Athymic nude mice are anesthetized, and a small abdominal incision is made to expose the pancreas.
  - $\circ$  Approximately 1x10<sup>6</sup> cells in 50 µL are injected into the tail of the pancreas.
  - The incision is closed, and mice are monitored for tumor growth using ultrasound or bioluminescence imaging.
  - Once tumors are established (e.g., 100 mm³), mice are randomized into treatment groups: vehicle control, DDR1 inhibitor, chemotherapy (e.g., gemcitabine + nab-paclitaxel), or combination therapy.



- Treatments are administered according to a predefined schedule (e.g., oral gavage for the inhibitor, intraperitoneal injection for chemotherapy).
- Tumor volume and body weight are measured regularly.
- At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for histological and molecular analysis (e.g., immunohistochemistry for p-DDR1, proliferation markers like PCNA, and apoptosis markers like cleaved caspase-3).



Click to download full resolution via product page

Workflow for an Orthotopic Xenograft Model.

# Section 2: Neurotrophic Tropomyosin Receptor Kinase (NTRK) Fusions in Pancreatic Cancer

Neurotrophic Tropomyosin Receptor Kinase (NTRK) gene fusions are rare oncogenic drivers found in a small subset of pancreatic cancers.[10][11][12] These fusions involve the joining of one of the three NTRK genes (NTRK1, NTRK2, or NTRK3) with an unrelated gene, resulting in a chimeric protein with a constitutively active kinase domain.[10][11] This leads to uncontrolled activation of downstream signaling pathways that drive cell proliferation and survival.[10][11]

#### **Quantitative Data Summary**



| Data Point                         | Finding                                                                                                                                                 | Source           |
|------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------|------------------|
| Prevalence in Pancreatic<br>Cancer | NTRK gene fusions are present in approximately 0.3% to 0.8% of pancreatic adenocarcinomas.                                                              | [10][11][12][13] |
| Prevalence in All Solid Tumors     | NTRK fusions are found in about 1% of all solid tumors.                                                                                                 | [11]             |
| Larotrectinib Efficacy (ORR)       | The overall response rate (ORR) to larotrectinib in NTRK fusion-positive solid tumors is a primary endpoint in clinical trials leading to its approval. | [10]             |
| Entrectinib Efficacy               | Entrectinib is an approved inhibitor for NTRK fusion-positive solid tumors, with efficacy demonstrated in phase I-II trials.                            | [10]             |
| Case Report (Larotrectinib)        | A patient with metastatic CTRC-NTRK1 gene fusion- positive pancreatic ductal adenocarcinoma showed a response to larotrectinib.                         | [14]             |
| Case Report (Larotrectinib)        | A patient with pancreatic acinar cell carcinoma harboring a SEL1L-NTRK1 fusion had an exceptional radiographic response to larotrectinib for 13 months. | [15]             |

### **Signaling Pathways**

The chimeric proteins resulting from NTRK gene fusions lead to ligand-independent dimerization and constitutive activation of the TRK kinase domain. This triggers the activation



of key downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) pathway, the PI3K-AKT pathway, and the PLCy pathway.[10][11] These pathways are central to promoting cell proliferation, survival, and differentiation, and their dysregulation is a hallmark of cancer.[10]



Click to download full resolution via product page

NTRK Fusion Signaling in Pancreatic Cancer.

### **Experimental Protocols**



- 1. Two-Step Screening for NTRK Fusions: IHC and NGS
- Objective: To accurately identify patients with NTRK fusion-positive pancreatic cancer for targeted therapy.
- Methodology:
  - Immunohistochemistry (IHC) Screening:
    - Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections are prepared.
    - Sections are stained using a pan-TRK monoclonal antibody (e.g., clone EPR17341).
    - Staining intensity (weak, moderate, strong) and pattern (focal, diffuse, cytoplasmic, nuclear) are evaluated by a pathologist. Samples showing positive staining are considered for confirmatory testing.
  - Next-Generation Sequencing (NGS) Confirmation:
    - RNA is extracted from the IHC-positive FFPE tissue samples.
    - RNA quality and quantity are assessed.
    - An RNA-based NGS panel designed to detect gene fusions, including NTRK1, NTRK2, and NTRK3 fusions, is used. RNA-based assays are preferred over DNA-based assays for fusion detection.[10]
    - Libraries are prepared, sequenced, and the data is analyzed using a bioinformatics pipeline to identify specific fusion partners and breakpoints.
    - A positive NGS result confirms the presence of an actionable NTRK gene fusion.





Click to download full resolution via product page

Screening Workflow for NTRK Gene Fusions.

- 2. In Vitro Kinase Assay for TRK Inhibitors
- Objective: To determine the inhibitory activity of a compound against TRK fusion proteins.
- · Methodology:
  - The kinase domain of a specific TRK fusion protein (e.g., ETV6-NTRK3) is expressed and purified.
  - The kinase reaction is set up in a 96-well or 384-well plate containing the purified kinase, a substrate peptide (e.g., poly-Glu-Tyr), and ATP.
  - The test compound (potential inhibitor) is added at various concentrations.
  - The reaction is incubated at 30°C for a specified time (e.g., 60 minutes).
  - The amount of phosphorylated substrate is quantified. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or by measuring ATP depletion using a luminescence-based assay (e.g., Kinase-Glo®).
  - The IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
- 3. Cell-Based Proliferation Assay with NTRK Fusion-Positive Cells



- Objective: To assess the anti-proliferative effect of TRK inhibitors on cancer cells harboring an NTRK fusion.
- Methodology:
  - A cell line endogenously expressing an NTRK fusion or engineered to express one is used.
  - Cells are seeded in 96-well plates and allowed to adhere overnight.
  - Cells are treated with a serial dilution of a TRK inhibitor (e.g., larotrectinib or entrectinib).
  - After a 72-hour incubation period, cell proliferation is measured using a method such as CellTiter-Glo® (luminescence-based) or by direct cell counting.
  - The GI50 value (the concentration of inhibitor that causes 50% growth inhibition) is determined from the dose-response curve.
  - A control cell line lacking any NTRK fusion should be run in parallel to demonstrate the selectivity of the inhibitor.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. A novel DDR1 inhibitor enhances the anticancer activity of gemcitabine in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of discoidin domain receptor 1 reduces collagen-mediated tumorigenicity in pancreatic ductal adenocarcinoma PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discoidin Domain Receptor 1 (DDR1) Is Necessary for Tissue Homeostasis in Pancreatic Injury and Pathogenesis of Pancreatic Ductal Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]



- 4. DDR1-induced neutrophil extracellular traps drive pancreatic cancer metastasis PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel DDR1 inhibitor enhances the anticancer activity of gemcitabine in pancreatic cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 7. JCI Insight DDR1-induced neutrophil extracellular traps drive pancreatic cancer metastasis [insight.jci.org]
- 8. DDR1-induced neutrophil extracellular traps drive pancreatic cancer metastasis PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biomarker.onclive.com [biomarker.onclive.com]
- 11. Results: Patient with pancreatic cancer and a somatic (tumour) NTRK rearrangement In the Clinic [genomicseducation.hee.nhs.uk]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. Tumour response to TRK inhibition in a patient with pancreatic adenocarcinoma harbouring an NTRK gene fusion PMC [pmc.ncbi.nlm.nih.gov]
- 15. jnccn.org [jnccn.org]
- To cite this document: BenchChem. [Preliminary Studies on DDR1 and NTRK Fusions in Pancreatic Cancer: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10772507#preliminary-studies-on-ddr-trk-1-in-pancreatic-cancer]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com